
Fostamatinib
Overview
Description
Fostamatinib is a spleen tyrosine kinase inhibitor used primarily for the treatment of chronic immune thrombocytopenia (ITP) in patients who have not responded adequately to previous treatments . It is marketed under the trade names Tavalisse and Tavlesse . This compound is a prodrug that is metabolized into its active form, tamatinib (R406), which inhibits the enzyme spleen tyrosine kinase (SYK) .
Preparation Methods
Fostamatinib is synthesized through a series of chemical reactions. The synthesis involves the reaction of the DMF solvate of a precursor compound with triethylamine in isopropanol at room temperature. The resulting solution is then treated with sodium 2-ethylhexanoate in water and isopropanol, leading to the precipitation of this compound hexahydrate . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Fostamatinib undergoes several types of chemical reactions, including:
Oxidation: The active metabolite R406 is metabolized by cytochrome P450 3A4 and UGT1A9 in the liver.
Reduction: Not commonly reported for this compound.
Substitution: The synthesis involves nucleophilic substitution reactions.
Hydrolysis: This compound is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406.
Common reagents and conditions used in these reactions include triethylamine, isopropanol, and sodium 2-ethylhexanoate . The major product formed from these reactions is the active metabolite R406 .
Scientific Research Applications
Treatment of Immune Thrombocytopenia (ITP)
Overview of ITP
Immune thrombocytopenia is characterized by low platelet counts, leading to an increased risk of bleeding. Fostamatinib has been approved as a second-line treatment for adults with chronic ITP who have had insufficient responses to previous therapies.
Clinical Trials and Findings
this compound's efficacy has been demonstrated in multiple clinical trials:
- Phase 3 Trials (FIT1 and FIT2) : In these trials, patients were randomized to receive this compound or placebo. Results showed that 18% of patients on this compound achieved stable responses compared to 2% on placebo (P = .0003). Overall response rates were 43% for this compound versus 14% for placebo (P = .0006) .
- Real-World Studies : A retrospective study in Spain involving 44 patients reported a global response rate of 56.8% after two weeks of treatment, with sustained responses noted at four and twelve weeks .
Table 1: Efficacy of this compound in ITP Clinical Trials
Study Type | Response Rate (%) | Stable Response Rate (%) | Sample Size |
---|---|---|---|
FIT1 & FIT2 | 43 (vs. 14 placebo) | 18 (vs. 2 placebo) | 150 |
Real-World Study | 56.8 | N/A | 44 |
Treatment of Warm Autoimmune Hemolytic Anemia (wAIHA)
This compound is also being investigated for its efficacy in treating wAIHA, a condition characterized by the destruction of red blood cells due to autoantibodies.
- Phase 3 Clinical Trial : The FORWARD trial assessed the efficacy of this compound compared to placebo. While the primary endpoint did not achieve statistical significance across the entire population, post-hoc analysis indicated favorable responses in specific geographic regions .
Potential Role in COVID-19 Management
This compound has been explored as a treatment option for severe COVID-19 cases, particularly in hospitalized patients.
- Phase 2 Clinical Trial : Conducted by the National Heart, Lung, and Blood Institute, this trial demonstrated that this compound reduced serious adverse events by half compared to placebo. Notably, there was a rapid decline in inflammatory biomarkers among patients receiving this compound .
Table 2: Summary of this compound's Role in COVID-19
Endpoint | This compound Group | Placebo Group | P-value |
---|---|---|---|
Serious Adverse Events | 3/30 | 6/29 | 0.23 |
Hypoxia-related SAEs | 1/30 | 3/29 | 0.29 |
Mechanism of Action
Fostamatinib exerts its effects by inhibiting spleen tyrosine kinase (SYK), an enzyme involved in the signaling pathways that lead to the destruction of platelets in immune thrombocytopenia . The active metabolite R406 binds to the ATP binding pocket of SYK with high affinity, inhibiting its kinase activity . This inhibition prevents the signal transduction of Fc-activating receptors and the B-cell receptor, reducing the antibody-mediated destruction of platelets .
Comparison with Similar Compounds
Fostamatinib is unique among spleen tyrosine kinase inhibitors due to its specific application in treating chronic immune thrombocytopenia. Similar compounds include:
Rituximab: A monoclonal antibody that targets CD20 on B cells, used in the treatment of various autoimmune diseases and cancers.
Eltrombopag: A thrombopoietin receptor agonist used to increase platelet production in patients with ITP.
Romiplostim: Another thrombopoietin receptor agonist used for the same purpose as eltrombopag.
This compound’s uniqueness lies in its mechanism of action as a spleen tyrosine kinase inhibitor, which directly targets the signaling pathways involved in platelet destruction .
Biological Activity
Fostamatinib is a prodrug that is converted to its active metabolite, R406. This compound inhibits Syk, a key player in various signaling pathways associated with immune responses and platelet destruction. By blocking Syk activity, this compound effectively reduces the activation of T and B lymphocytes and inhibits Fc receptor signaling, which is crucial for antibody-mediated platelet destruction in ITP patients .
Key Biological Activities
- Inhibition of Syk Signaling : this compound reduces the phosphorylation of Syk at critical tyrosine residues, leading to decreased downstream signaling through pathways such as MAPK and Akt .
- Impact on Platelet Counts : In clinical settings, this compound has demonstrated the ability to increase platelet counts in ITP patients who have not responded adequately to other therapies .
- Anti-tumor Effects : In preclinical models, this compound has shown promise in reducing tumor viability and inducing apoptosis in various cancer cell lines .
Phase 3 Trials
Two pivotal phase 3 trials (FIT1 and FIT2) evaluated the efficacy of this compound in patients with chronic ITP. The results indicated:
- Stable Response Rate : 18% of patients on this compound achieved stable platelet counts compared to 2% on placebo (P = .0003).
- Overall Response Rate : 43% of patients on this compound had at least one platelet count above 50,000/μL within the first 12 weeks, versus 14% on placebo (P = .0006) .
Table of Clinical Trial Results
Trial | Patient Population | This compound Dose | Stable Response Rate (%) | Overall Response Rate (%) |
---|---|---|---|---|
FIT1 | Chronic ITP | 100 mg BID | 18% | 43% |
FIT2 | Chronic ITP | 100 mg BID | 18% | 43% |
Efficacy in Elderly Patients
A study involving elderly patients with ITP demonstrated that this compound was effective and well-tolerated. The median age was 80 years, and patients had a median platelet count of 25 x 10^9/L at treatment initiation. Responses were noted as early as five days into treatment, underscoring its rapid action .
Real-World Outcomes
In a real-world cohort study, approximately one-third of heavily pretreated ITP patients achieved durable responses with this compound therapy. Notably, higher response rates were observed in patients who had received fewer prior therapies .
Pharmacokinetics
This compound's pharmacokinetic profile was characterized in phase I studies. The absolute oral bioavailability was found to be approximately 54.6%, with dose-proportional increases in plasma concentrations observed up to a dose of 200 mg . The pharmacokinetics varied among different populations, highlighting the need for tailored dosing strategies.
Q & A
Q. How to design a preclinical study evaluating Fostamatinib’s efficacy in immune thrombocytopenia (ITP) while controlling for variability in animal models?
Methodological Answer :
- Animal Model Selection : Use genetically homogeneous strains (e.g., BALB/c mice) to reduce genetic variability. Include both acute and chronic ITP models to assess time-dependent efficacy .
- Dosage Protocols : Establish dose-response curves using pharmacokinetic (PK) data (e.g., Cmax, AUC) from prior studies. Include a positive control (e.g., thrombopoietin receptor agonists) and placebo group .
- Endpoint Metrics : Measure platelet counts, bleeding time, and spleen weight. Use blinded histopathological analysis to reduce bias .
- Statistical Power : Calculate sample size using variance estimates from pilot studies to ensure adequate power (α = 0.05, β = 0.2) .
Q. What methodologies resolve contradictions between in vitro and in vivo data on this compound’s pharmacokinetics?
Methodological Answer :
- Comparative Analysis : Reconcile discrepancies by cross-referencing in vitro parameters (e.g., CYP450 metabolism in hepatocytes) with in vivo PK data (e.g., plasma concentration-time curves) .
- Bioavailability Adjustments : Account for factors like protein binding, tissue penetration, and first-pass metabolism using physiologically based pharmacokinetic (PBPK) modeling .
- Replication : Validate in vitro findings in multiple cell lines (e.g., primary human hepatocytes vs. HepG2) and animal species (e.g., rats vs. non-human primates) .
How to formulate a FINERMAPS-compliant research question on this compound’s off-target effects in chronic inflammation?
Methodological Answer :
- Framework Application :
- Hypothesis Testing : “Does this compound modulate IL-6 production in rheumatoid arthritis via off-target kinase inhibition?” .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent adverse effects in phase III trials?
Methodological Answer :
- Mixed-Effects Models : Account for inter-patient variability in liver enzyme elevations (e.g., ALT/AST levels) using longitudinal data analysis .
- Adverse Event Grading : Apply CTCAE criteria to standardize toxicity reporting. Use Kaplan-Meier curves for time-to-event analysis (e.g., hypertension onset) .
- Multivariate Regression : Identify covariates (e.g., age, renal function) influencing adverse outcomes .
Q. How to optimize cell-based assays for quantifying this compound’s SYK inhibition potency?
Methodological Answer :
- Assay Design : Use human B-cell lines (e.g., Ramos cells) stimulated with anti-IgM to activate SYK. Measure phospho-SYK levels via Western blot or flow cytometry .
- Control Strategies : Include a SYK-specific inhibitor (e.g., R406, this compound’s active metabolite) as a comparator .
- Data Normalization : Express inhibition as % reduction relative to vehicle-treated controls, with triplicate technical replicates .
Q. What criteria should guide the selection of biomarkers for this compound response in autoimmune diseases?
Methodological Answer :
- Biomarker Types : Prioritize pharmacodynamic markers (e.g., phospho-SYK, TNF-α) over exploratory biomarkers .
- Validation Steps : Confirm assay reproducibility (CV < 15%) and clinical correlation using receiver operating characteristic (ROC) curves .
- Multi-Omics Integration : Combine proteomic data with transcriptomic profiles (e.g., Nanostring panels) to identify composite biomarkers .
Q. How to address inter-study variability in this compound’s efficacy across different ITP patient subgroups?
Methodological Answer :
- Stratified Analysis : Segment data by age, prior therapies, and platelet counts. Use meta-regression to identify modifiers of treatment effect .
- Consensus Endpoints : Adopt standardized response criteria (e.g., ≥50% platelet count increase) to harmonize outcomes .
- Real-World Data : Supplement clinical trial data with EHR-derived cohorts to assess generalizability .
Q. What experimental designs are suitable for investigating this compound-drug interactions in polypharmacy scenarios?
Methodological Answer :
- In Vitro Screening : Test CYP450 inhibition/induction in human liver microsomes. Use LC-MS/MS to quantify metabolite formation .
- Clinical PK Studies : Conduct crossover trials in healthy volunteers co-administered with common medications (e.g., warfarin) .
- Mechanistic Modeling : Apply static or dynamic models (e.g., [I]/Ki ratio) to predict interaction risks .
Q. How to validate this compound’s target engagement in translational studies?
Methodological Answer :
- Imaging Techniques : Use PET tracers (e.g., [11C]-labeled this compound) to quantify SYK occupancy in lymphoid tissues .
- Ex Vivo Assays : Measure SYK activity in patient-derived PBMCs pre- and post-treatment .
- Correlative Analysis : Link target engagement metrics (e.g., IC50) with clinical outcomes (e.g., platelet response) .
Q. What strategies improve the detection of rare adverse events in post-marketing surveillance of this compound?
Methodological Answer :
- Data Mining : Use FAERS or WHO VigiBase to perform disproportionality analysis (e.g., PRR, ROR) .
- Signal Refinement : Apply Bayesian filtering (e.g., EBGM) to reduce noise from confounding factors .
- Prospective Registries : Establish disease-specific registries (e.g., ITP Consortium) for longitudinal tracking .
Q. How to design a cost-effectiveness analysis for this compound in refractory ITP?
Methodological Answer :
- Model Structure : Use Markov models with health states (e.g., response, relapse, adverse events) .
- Input Sourcing : Derive clinical efficacy from phase III trials (e.g., FIT-1/FIT-2) and costs from Medicare fee schedules .
- Sensitivity Analysis : Vary parameters (e.g., drug price, hospitalization rates) in Monte Carlo simulations .
Q. What protocols ensure reproducibility in measuring this compound’s immunomodulatory effects?
Methodological Answer :
- Standardized Assays : Adopt NIH-supported protocols for cytokine profiling (e.g., Luminex multiplex panels) .
- Pre-Analytical Controls : Document sample handling (e.g., freeze-thaw cycles, anticoagulant use) to minimize pre-analytical variability .
- Data Sharing : Publish raw flow cytometry files on repositories like FlowRepository for independent validation .
Q. How to mitigate bias in open-label extensions of this compound clinical trials?
Methodological Answer :
- Blinded Adjudication : Use independent committees to assess endpoints (e.g., platelet counts, bleeding events) .
- Objective Measures : Prioritize lab-based outcomes (e.g., hemoglobin levels) over patient-reported outcomes .
- Statistical Adjustments : Apply propensity scoring to balance baseline characteristics between open-label and blinded phases .
Q. What in silico tools predict this compound’s efficacy in off-label indications (e.g., Alzheimer’s disease)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate this compound’s binding to non-SYK targets (e.g., tau kinases) .
- Network Pharmacology : Build protein interaction networks (e.g., STRING) to identify downstream pathways .
- Validation in Animal Models : Test predictions in transgenic mice (e.g., APP/PS1) with biomarkers like amyloid-beta .
Q. How to reconcile conflicting results from this compound combination therapy studies?
Methodological Answer :
- Study Heterogeneity Analysis : Compare trial designs (e.g., dosing schedules, companion drugs) using PRISMA guidelines .
- Mechanistic Studies : Use siRNA knockdowns to identify synergistic/antagonistic pathways (e.g., BTK inhibition) .
- Dose Optimization : Conduct factorial designs to test interaction effects between this compound and adjunct therapies .
Properties
IUPAC Name |
[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDRMWXFWHEQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN6O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009170 | |
Record name | Fostamatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The active metabolite of fostamatinib, R406, is an inhibitor of spleen tyrosine kinase (Syk). It binds reversibly to the ATP binding pocket with high affinity (Ki = 30nM), inhibiting the kinase activity with an IC50 of 41nM. Syk is a cytosolic protein kinase and part of the signalling cascade which occurs with Fc receptors, TCRs, and BCRs. It contains two src homology 2 (SH2) domains separated by a linker domain. These SH2 domains bind to tyrosine residues on the immunoreceptor tyrosine-based activating motif phosphorylated by Lyn, another kinase in the cascade. This motif is located on the cytoplasmic regions of several immune receptors including Fc receptors, TCRs, BCRs, and natural killer cell receptors. The flexibility provided by the linker enables the protein to bind to many receptor types. Inhibition of Syk suppresses downstream signal transduction. While Syk plays a role in some pathways involved in the generation of the oxidative burst by neutrophils or phagocytosis by macrophages, R406 does not have a significant effect on these processes. This is likely due to redundant pathways which do not involve Syk. Similarly Syk does not produce significant effects on platelet activation despite its involvement in glycoprotein IV and integrin based signalling. Activation of antibody-dependent cell-mediated toxicity by natural killer cells is also unaffected despite the involvement of Syk in Fc receptor signalling. R406 binds to the adenosine A3 receptor as an antagonist as well as the adenosine and monoamine uptake transporters as an inhibitor. It has also been found to be an inhibitor of UDP glucuronosyltransferase UGT1A1, phosphodiesterase PDE5, fatty acid amide hydrolase, 5-lipoxygenase, cathepsin L, and cathepsin S. R406 appears to inhibit a wide range of kinases at higher concentrations. It is thought that inhibition of some of these targets may be responsible for the increase in blood pressure seen with fostamatinib. | |
Record name | Fostamatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
901119-35-5 | |
Record name | Fostamatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901119-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fostamatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0901119355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostamatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fostamatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ8A3S5101 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.